3-Amino-5-(perfluorophenyl)pyrazole

Description

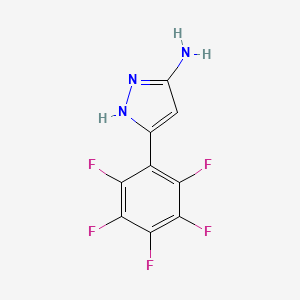

3-Amino-5-(perfluorophenyl)pyrazole is a pyrazole derivative characterized by an amino group at position 3 and a perfluorophenyl substituent at position 5. The perfluorophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity and biological activity.

Properties

Molecular Formula |

C9H4F5N3 |

|---|---|

Molecular Weight |

249.14 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H4F5N3/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12/h1H,(H3,15,16,17) |

InChI Key |

YPDCKLWJRLLTGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1N)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(perfluorophenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 3-amino-1,2,4-triazole with perfluorobenzoyl chloride under basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The perfluorophenyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-Amino-5-(perfluorophenyl)pyrazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism and Activity

- 3-Aminopyrazoles (3APs): 3APs with unsubstituted N1 positions, such as compound 11a (), displayed antiproliferative activity against HepG2 and HeLa cancer cells (54.25% and 38.44% growth inhibition, respectively) without toxicity to normal fibroblasts . The perfluorophenyl substituent in 3-Amino-5-(perfluorophenyl)pyrazole may similarly confer selectivity for cancer cells. Substitution at N1 (e.g., methyl or aryl groups) often reduces activity, highlighting the importance of the free NH group .

- 4-Aminopyrazoles (4APs): 4APs generally show weaker anticancer activity but have been explored as anticonvulsants (e.g., compound 12 in ) . This contrasts with 3APs, underscoring the critical role of amino group positioning.

Physicochemical Properties

- Molecular Weight and LogP: A mono-fluorinated analog, 5-Amino-3-(3-fluorophenyl)pyrazole, has a molecular weight of 177.18 and LogP of 2.38 .

- Synthetic Considerations:

Data Tables: Key Comparisons

Table 1: Substituent Effects on Antiviral Activity (Pyrazole Amides)

| Compound | Substituent (Position 5) | Antiviral Activity (TMV) | Reference |

|---|---|---|---|

| 3p | Para-fluoro phenyl | High | |

| 3h | Para-chloro phenyl | Moderate | |

| 3k | Para-methoxy phenyl | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.